3-{[(3-chloroanilino)carbonyl]amino}-N-propylbenzamide 3-{[(3-chloroanilino)carbonyl]amino}-N-propylbenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0735289
InChI: InChI=1S/C17H18ClN3O2/c1-2-9-19-16(22)12-5-3-7-14(10-12)20-17(23)21-15-8-4-6-13(18)11-15/h3-8,10-11H,2,9H2,1H3,(H,19,22)(H2,20,21,23)
SMILES: CCCNC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC(=CC=C2)Cl
Molecular Formula: C17H18ClN3O2
Molecular Weight: 331.8 g/mol

3-{[(3-chloroanilino)carbonyl]amino}-N-propylbenzamide

CAS No.:

Cat. No.: VC0735289

Molecular Formula: C17H18ClN3O2

Molecular Weight: 331.8 g/mol

* For research use only. Not for human or veterinary use.

3-{[(3-chloroanilino)carbonyl]amino}-N-propylbenzamide -

Specification

Molecular Formula C17H18ClN3O2
Molecular Weight 331.8 g/mol
IUPAC Name 3-[(3-chlorophenyl)carbamoylamino]-N-propylbenzamide
Standard InChI InChI=1S/C17H18ClN3O2/c1-2-9-19-16(22)12-5-3-7-14(10-12)20-17(23)21-15-8-4-6-13(18)11-15/h3-8,10-11H,2,9H2,1H3,(H,19,22)(H2,20,21,23)
Standard InChI Key MEFIPAOMZWUFCD-UHFFFAOYSA-N
SMILES CCCNC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC(=CC=C2)Cl
Canonical SMILES CCCNC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC(=CC=C2)Cl

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator